Aluminum, chlorodimethyl-

概要

説明

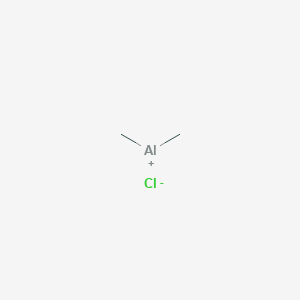

Aluminum, chlorodimethyl- is an organoaluminum compound with the chemical formula C2H6AlCl. It is a colorless liquid that is highly reactive and used in various chemical processes. This compound is of significant interest due to its unique chemical and physical properties, which make it valuable in applications such as catalysis, materials science, and organic synthesis .

作用機序

Target of Action

Dimethylaluminum chloride, also known as Aluminum, chlorodimethyl-, primarily targets the sweat glands in the human body . It is commonly used as a topical antiperspirant . The compound works by causing an obstruction of the distal sweat gland ducts . It is also used in vaccines as an adjuvant due to its immunopotentiation and safety records .

Mode of Action

The mode of action of Dimethylaluminum chloride involves the interaction with its primary targets, the sweat glands. The compound works by causing an obstruction of the distal sweat gland ducts . The metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output . In vaccines, it is proposed that aluminum chloride works by depot formation, antigen targeting, and the induction of inflammation .

Biochemical Pathways

The biochemical pathways affected by Dimethylaluminum chloride are primarily related to sweat production and immune response. By blocking the sweat gland ducts, the compound disrupts the normal process of sweat production . In vaccines, it enhances the immune response to vaccination . The exact biochemical pathways and their downstream effects are still under investigation .

Pharmacokinetics

It is known that aluminum hydroxide, a related compound, is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water . It also inhibits the action of pepsin by increasing the pH and via adsorption .

Result of Action

The primary result of the action of Dimethylaluminum chloride is the reduction of sweat production. By blocking the sweat gland ducts, it effectively reduces underarm perspiration . In vaccines, it enhances the immune response, thereby increasing the effectiveness of the vaccine .

Action Environment

The action of Dimethylaluminum chloride can be influenced by various environmental factors. For instance, the solubility of Aluminum, as with other metals, is highly pH-dependent, which increases when pH decreases . Therefore, changes in the pH of the environment, such as those caused by ocean acidification linked to climate change, could affect the bioavailability of Aluminum in the aquatic environment, potentially increasing its ecotoxicological effects .

生化学分析

Biochemical Properties

Dimethylaluminum chloride is a Lewis acid . This property is exploited by the use of Dimethylaluminum chloride to induce some Diels-Alder reactions

Molecular Mechanism

As a Lewis acid, it can accept a pair of electrons, which allows it to participate in various chemical reactions

準備方法

Synthetic Routes and Reaction Conditions: Aluminum, chlorodimethyl- can be synthesized through several methods. One common method involves the reaction of aluminum chloride with dimethylaluminum hydride. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The reaction can be represented as follows:

AlCl3+2Al(CH3)2H→3Al(CH3)2Cl

Industrial Production Methods: Industrial production of aluminum, chlorodimethyl- often involves the use of specialized reactors that can handle the highly reactive nature of the compound. The process requires strict control of temperature and pressure to ensure the desired product is obtained with high purity. The use of high-purity starting materials and anhydrous conditions is crucial to prevent contamination and side reactions.

化学反応の分析

Types of Reactions: Aluminum, chlorodimethyl- undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminum oxide and other by-products.

Reduction: Can be reduced to form aluminum metal under specific conditions.

Substitution: Undergoes substitution reactions with other halides or organometallic compounds.

Common Reagents and Conditions:

Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.

Reduction: Often involves the use of reducing agents like lithium aluminum hydride.

Substitution: Commonly uses halides or other organometallic reagents under controlled conditions.

Major Products:

Oxidation: Produces aluminum oxide and methyl chloride.

Reduction: Yields aluminum metal and methane.

Substitution: Forms various organoaluminum compounds depending on the reagents used.

科学的研究の応用

Aluminum, chlorodimethyl- has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.

Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of high-performance materials, including advanced ceramics and composites.

類似化合物との比較

Dimethylaluminum chloride: Similar in structure but lacks the chloro group.

Trimethylaluminum: Contains three methyl groups instead of two.

Aluminum chloride: Lacks the methyl groups and has different reactivity.

Uniqueness: Aluminum, chlorodimethyl- is unique due to its combination of chloro and dimethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations .

特性

IUPAC Name |

chloro(dimethyl)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Al.ClH/h2*1H3;;1H/q;;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHYBJVUQGTEEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Al](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6AlCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061580 | |

| Record name | Aluminum, chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White liquid; [Merck Index] | |

| Record name | Aluminum, chlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylaluminum chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20619 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1184-58-3 | |

| Record name | Chlorodimethylaluminum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaluminum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, chlorodimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, chlorodimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylaluminium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the molecular formula and weight of dimethylaluminum chloride?

A1: Dimethylaluminum chloride has the molecular formula AlC2H6Cl and a molecular weight of 92.54 g/mol.

Q2: What is the structure of dimethylaluminum chloride?

A2: Dimethylaluminum chloride exists primarily as a dimer in the gas phase and in non-coordinating solvents. The aluminum center adopts a tetrahedral geometry, with two bridging chlorine atoms connecting two aluminum atoms. Each aluminum atom is further bonded to two terminal methyl groups [].

Q3: Are there any spectroscopic data available for dimethylaluminum chloride?

A3: Yes, 27Al–13C coupling constants have been determined for dimethylaluminum chloride dimer using 13C NMR spectroscopy at various temperatures []. Infrared spectroscopy has also been used to characterize dimethylaluminum chloride and its reaction products with titanium trichloride [].

Q4: Is dimethylaluminum chloride compatible with silicon wafers?

A4: Yes, dimethylaluminum chloride is compatible with silicon wafers and is used in atomic layer etching (ALE) processes for various materials deposited on silicon wafers, including hafnium oxide, zirconium oxide, and aluminum oxide [, , , ].

Q5: How does the crystallinity of a material impact its etching by dimethylaluminum chloride?

A5: Research indicates that amorphous films generally etch at significantly higher rates compared to crystalline films when using dimethylaluminum chloride as a reactant in thermal ALE processes [, , , ]. This difference is attributed to the lower density and higher reactivity of amorphous materials, allowing for greater penetration and reaction with the etching agents.

Q6: What are some notable catalytic applications of dimethylaluminum chloride?

A6: Dimethylaluminum chloride acts as a Lewis acid catalyst in various organic reactions, including:

Q7: How does dimethylaluminum chloride interact with titanium trichloride in Ziegler-Natta catalyst systems?

A7: In Ziegler-Natta polymerization, dimethylaluminum chloride reacts with titanium trichloride, forming a surface product crucial for catalytic activity [, ]. This reaction involves alkylation, where methyl groups from dimethylaluminum chloride replace chlorine atoms on the titanium trichloride surface, creating active sites for ethylene polymerization [, ].

Q8: Does dimethylaluminum chloride play a role in atomic layer deposition (ALD)?

A8: Yes, dimethylaluminum chloride is used as a precursor in the ALD of aluminum oxide (Al2O3) thin films [, , ]. It reacts with water or ozone in a sequential, self-limiting manner to deposit Al2O3 layers with precise thickness control.

Q9: What are the byproducts of the reaction between dimethylaluminum chloride and water during Al2O3 ALD?

A9: The reaction between DMACl and water during Al2O3 ALD produces DCl and CH3D as byproducts, as observed through mass spectrometry studies [].

Q10: Have any computational studies been conducted on dimethylaluminum chloride?

A10: Density Functional Theory (DFT) calculations have been employed to understand the vibrational modes of dimethylaluminum chloride and its surface species during ALD []. DFT was also used to study the geometry of aluminum complexes containing redox-active pyridyl nitroxide ligands, where DMACl served as a precursor for complex formation [].

Q11: What are the safety considerations for working with dimethylaluminum chloride?

A11: Dimethylaluminum chloride is a highly reactive and flammable compound that reacts violently with water and air. It is crucial to handle it with extreme care under inert atmosphere conditions using appropriate personal protective equipment.

Q12: Is there any information on the environmental impact of dimethylaluminum chloride?

A12: Specific details regarding the ecotoxicological effects and degradation pathways of dimethylaluminum chloride are limited in the provided research. Given its reactivity, it is essential to handle and dispose of DMACl responsibly to minimize potential environmental risks.

Q13: Are there any alternative aluminum precursors for ALD or ALE?

A13: Yes, trimethylaluminum (TMA) is a commonly used alternative aluminum precursor in both ALD and ALE processes [, , ]. The choice between DMACl and TMA depends on factors like deposition temperature, film properties, and potential impurity incorporation.

Q14: What is the significance of studying dimeric methylalumina surface species during ALD?

A14: Identifying and understanding the nature of surface species during ALD, such as dimeric methylalumina species, provides crucial insights into the reaction mechanisms and kinetics of the deposition process []. This knowledge is essential for optimizing ALD parameters and achieving desired film properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。